9H-Perfluorononanoyl bromide
Overview
Description
9H-Perfluorononanoyl bromide: is a chemical compound with the molecular formula C9HBrF16O and a molar mass of 508.98 g/mol . It is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to solvents . This compound is used in various industrial and research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Perfluorononanoyl bromide typically involves the bromination of perfluorononanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom . The process generally requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced equipment and optimized reaction conditions helps in achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 9H-Perfluorononanoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form perfluorononanol or other related compounds.
Oxidation Reactions: It can be oxidized to form perfluorononanoic acid or other higher oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted perfluorononanoyl derivatives.
Reduction Reactions: Perfluorononanol and related alcohols.
Oxidation Reactions: Perfluorononanoic acid and related carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, 9H-Perfluorononanoyl bromide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s high fluorine content and stability make it useful in biological and medical research. It is used in the development of imaging agents and as a precursor for pharmaceuticals that require fluorinated moieties for enhanced bioavailability and metabolic stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its resistance to harsh chemical environments makes it suitable for applications in extreme conditions.
Mechanism of Action
The mechanism of action of 9H-Perfluorononanoyl bromide involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved include the formation of covalent bonds with nucleophiles and the stabilization of reaction intermediates through fluorine’s electron-withdrawing effects .
Comparison with Similar Compounds
Perfluorononanoic acid: Similar in structure but lacks the bromine atom.
Perfluorononanol: The reduced form of 9H-Perfluorononanoyl bromide.
Perfluorooctanoyl bromide: A shorter-chain analog with similar reactivity.
Uniqueness: this compound is unique due to its combination of a long perfluorinated carbon chain and a reactive bromine atom. This combination imparts distinct chemical properties, making it valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HBrF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYIFHMPPIEDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HBrF16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022767 | |
Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-04-2 | |
Record name | Nonanoyl bromide, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Difluoromethylperfluorooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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